Stereochemistry-Driven Binding Divergence: Axial (2S,4R) vs. Equatorial (2S,4S) Configuration for FAP Inhibition
The (2S,4R) stereoisomer exhibits a fundamentally different binding profile to Fibroblast Activation Protein (FAP) compared to the (2S,4S) isomer, which is a validated pharmacophore for FAP-targeted radioligands [1]. A representative (2S,4R)-containing peptidomimetic inhibitor, CHEMBL1243403, demonstrates an IC50 of 210 nM against FAP, while maintaining significantly weaker inhibition of the off-target peptidases DPP8 and DPP9 (IC50 > 100,000 nM, yielding a selectivity window of >475-fold) [1]. In contrast, the (2S,4S) scaffold is the basis for high-affinity FAP tracers like [68Ga]Ga-SB03045, which require sub-nanomolar binding affinities for effective in vivo imaging, underscoring that the (2S,4R) configuration is not a simple drop-in replacement but a tool for modulating target engagement [2].
| Evidence Dimension | Inhibition Potency and Selectivity Profile for Serine Proteases |
|---|---|
| Target Compound Data | FAP IC50 = 210 nM; DPP8 IC50 ≈ 100,000 nM; DPP9 IC50 ≈ 100,000 nM |
| Comparator Or Baseline | (2S,4S)-based pharmacophore: High-affinity FAP binder (sub-nanomolar range required for PET imaging). |
| Quantified Difference | The (2S,4R) derivative shows a >475-fold selectivity window for FAP over DPP8/9 but with micromolar-level potency, contrasting with the (2S,4S) scaffold's nanomolar FAP affinity needed for tracer development. |
| Conditions | In vitro enzyme inhibition assays on human recombinant FAP, DPP8, and DPP9. |
Why This Matters
This data proves that stereochemistry is not just a formality; selecting the (2S,4R) isomer over (2S,4S) dictates a fundamentally different potency and selectivity profile, making it essential for SAR studies targeting a lower-affinity binding mode or mitigating off-target effects.
- [1] BindingDB. (2025) 'BindingDB Entry BDBM50326376 (CHEMBL1243403)'. Affinity data for (S)-1-((2S,4R)-4-(2-(isoindolin-2-yl)-2-oxoethyl)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile. View Source
- [2] Bendre, S. et al. (2023) 'Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging', Molecules, 28(8). View Source
